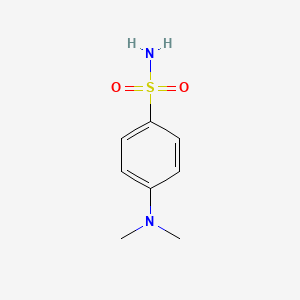

4-(Dimethylamino)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(dimethylamino)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10(2)7-3-5-8(6-4-7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUVBVTWBBODSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879203 | |

| Record name | N',N'-DIMETHYLSULFANILAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6162-21-6 | |

| Record name | N',N'-DIMETHYLSULFANILAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Dimethylamino)benzenesulfonamide

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Dimethylamino)benzenesulfonamide, a key intermediate and versatile chemical building block. Designed for researchers, chemists, and drug development professionals, this document details a robust synthetic protocol, explains the underlying reaction mechanisms, and outlines a multi-technique approach for structural verification and purity assessment. The guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemical process.

Introduction and Strategic Importance

This compound is an aromatic sulfonamide derivative characterized by a dimethylamino group at the para position of the benzene ring. This substitution pattern imparts unique electronic properties, making it a valuable precursor in the synthesis of various compounds, including Schiff bases and other biologically active molecules.[1][2] Its structure also lends itself to applications as a fluorescent dye and analytical sensor, capable of detecting metal cations.[3]

This guide provides an expert-led walkthrough of a reliable synthesis route starting from N,N-dimethylaniline, followed by a rigorous characterization workflow to validate the identity, structure, and purity of the final product.

Synthesis Methodology

The synthesis of this compound is most effectively achieved through a two-step process: electrophilic chlorosulfonation of N,N-dimethylaniline followed by nucleophilic substitution (ammonolysis) of the resulting sulfonyl chloride. This pathway is selected for its high efficiency and reliance on readily available starting materials.

Synthetic Pathway Overview

The logical flow of the synthesis is designed to first install the sulfonyl chloride group onto the activated aromatic ring and then convert it to the desired sulfonamide.

Caption: High-level workflow for the synthesis of this compound.

Reaction Mechanism

Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation) The reaction begins with the chlorosulfonation of N,N-dimethylaniline. The dimethylamino group is a strong activating, ortho-, para-directing group. Due to steric hindrance from the dimethylamino group, the electrophilic attack of the chlorosulfonium ion (generated from chlorosulfonic acid) occurs predominantly at the para position. This step is highly exothermic and requires careful temperature control to prevent side reactions and degradation.

Step 2: Nucleophilic Acyl Substitution (Ammonolysis) The intermediate 4-(dimethylamino)benzene-1-sulfonyl chloride is then treated with ammonia. Ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the sulfonamide bond. An excess of ammonia is typically used to neutralize the HCl byproduct generated during the reaction.

Detailed Experimental Protocol

Safety Precautions: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[4][5]

Part A: Synthesis of 4-(Dimethylamino)benzene-1-sulfonyl chloride

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.

-

Place the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.

-

Add N,N-dimethylaniline (0.1 mol, 12.1 g) to the flask.

-

Slowly add chlorosulfonic acid (0.3 mol, 35.0 g, ~20 mL) dropwise from the dropping funnel over a period of 60-90 minutes. Causality: The slow, dropwise addition is critical to dissipate the significant heat generated and prevent uncontrolled reaction or charring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

-

Carefully pour the viscous reaction mixture onto 200 g of crushed ice in a 1 L beaker. Causality: This step quenches the reaction and precipitates the sulfonyl chloride product, which is insoluble in the acidic aqueous medium. The large volume of ice absorbs the heat from the hydrolysis of excess chlorosulfonic acid.

-

Filter the resulting white precipitate using a Büchner funnel, wash it thoroughly with cold water until the washings are neutral to litmus paper, and press it as dry as possible.

Part B: Synthesis of this compound

-

Transfer the crude, moist 4-(dimethylamino)benzene-1-sulfonyl chloride from the previous step into a 500 mL beaker.

-

Add 100 mL of concentrated aqueous ammonia (28-30%).

-

Stir the mixture vigorously for 15-20 minutes. The reaction is often exothermic.

-

Gently heat the mixture on a steam bath or hot plate (in a fume hood) with continued stirring for 30 minutes to complete the reaction and drive off excess ammonia.

-

Cool the mixture in an ice bath. The crude this compound will precipitate.

-

Filter the solid product, wash with a small amount of cold water, and air dry.

Part C: Purification by Recrystallization

-

Dissolve the crude product in a minimum amount of hot ethanol (95%).

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot-filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

-

Determine the melting point and yield of the final product.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Caption: A multi-technique workflow for the characterization of the final product.

Spectroscopic Analysis

¹H NMR Spectroscopy The proton NMR spectrum provides a detailed map of the proton environment in the molecule. For this compound, the expected signals are:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | Doublet (d) | 2H | Aromatic protons ortho to -SO₂NH₂ |

| ~6.70 | Doublet (d) | 2H | Aromatic protons ortho to -N(CH₃)₂ |

| ~4.80 (broad) | Singlet (s) | 2H | Sulfonamide protons (-SO₂NH₂ ) |

| ~2.95 | Singlet (s) | 6H | Dimethylamino protons (-N(CH₃ )₂) |

Spectra should be recorded in a solvent like DMSO-d₆ to observe the exchangeable NH₂ protons. The characteristic AA'BB' pattern of the aromatic protons is a key indicator of para-substitution.[6][7]

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium | N-H stretching (asymmetric & symmetric) of NH₂ |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (of methyl groups) |

| ~1600, ~1500 | Strong | Aromatic C=C stretching |

| ~1340 | Strong | Asymmetric S=O stretching of sulfonamide |

| ~1160 | Strong | Symmetric S=O stretching of sulfonamide |

The strong absorptions corresponding to the S=O stretches are highly characteristic of the sulfonamide group.[8][9]

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. For this compound (C₈H₁₂N₂O₂S), the expected molecular weight is 200.26 g/mol .[3]

| m/z Value | Assignment |

| 200 | [M]⁺, Molecular ion |

| 136 | [M - SO₂]⁺, fragment resulting from the characteristic loss of SO₂[10] |

| 106 | [M - SO₂NH₂]⁺, fragment after loss of the sulfonamide group |

Physical and Chromatographic Analysis

Melting Point The melting point is a crucial indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity. The reported melting point for this compound is typically in the range of 180-184 °C.

Chromatography (TLC/HPLC) Thin-Layer Chromatography (TLC) is an effective tool for monitoring the reaction's progress and assessing the purity of the final product against the starting material and intermediates. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed. A typical Reverse-Phase (RP-HPLC) method would use a C8 or C18 column with a mobile phase consisting of an acetonitrile/water gradient.[11][12] A single sharp peak in the HPLC chromatogram is indicative of high purity.

Summary and Conclusion

This guide has outlined a robust and well-rationalized methodology for the synthesis of this compound. The described two-step synthesis is efficient and scalable. Furthermore, the comprehensive characterization workflow, employing NMR, IR, and MS, provides a reliable framework for absolute structural confirmation and purity assessment. By understanding the causality behind each procedural step and analytical technique, researchers can confidently synthesize and validate this important chemical intermediate for its diverse applications in science and industry.

References

- 1. 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 3. This compound | 6162-21-6 | GAA16221 [biosynth.com]

- 4. fishersci.no [fishersci.no]

- 5. fishersci.com [fishersci.com]

- 6. rsc.org [rsc.org]

- 7. 4-(2-Aminoethyl)benzenesulfonamide(35303-76-5) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation of Benzenesulfonamide, N,4-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. tis.wu.ac.th [tis.wu.ac.th]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)benzenesulfonamide

Introduction: Unveiling a Versatile Chemical Moiety

4-(Dimethylamino)benzenesulfonamide (DMABS) is a sulfonamide derivative that serves as a crucial building block in various chemical and pharmaceutical applications. Its unique molecular architecture, featuring a benzenesulfonamide core functionalized with a dimethylamino group, imparts a distinct set of physicochemical properties that are pivotal to its utility. This compound is frequently utilized as a pharmaceutical intermediate in the synthesis of more complex drug molecules and finds applications in the development of dyes and specialized polymers.[1][2]

This guide provides a comprehensive exploration of the core physicochemical characteristics of DMABS. Moving beyond a simple data sheet, this document delves into the causality behind these properties, offers detailed experimental protocols for their characterization, and presents a framework for assessing the molecule's stability. The insights herein are designed to empower researchers and development professionals to leverage the full potential of this versatile compound with scientific rigor and confidence.

Molecular Identity and Core Physicochemical Profile

The foundational step in characterizing any chemical entity is to establish its unequivocal identity and summarize its fundamental physical properties.

Chemical Structure and Identifiers

The structure of DMABS is defined by a central benzene ring substituted at the 1-position with a sulfonamide group (-SO₂NH₂) and at the 4-position with a dimethylamino group (-N(CH₃)₂).

Caption: Chemical Structure of this compound.

Summary of Physicochemical Properties

The following table consolidates the key quantitative physicochemical data for DMABS, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| Melting Point | 209-211 °C | [1] |

| Boiling Point | 372.5 °C at 760 mmHg | [1] |

| Density | 1.281 g/cm³ | [1] |

| pKa | 10.36 ± 0.14 (Predicted) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol. Low solubility in water. | [1][3] |

| Refractive Index | 1.664 | [1] |

In-Depth Analysis of Critical Properties

Understanding the "why" behind the data is paramount for effective application and method development. This section explores the interplay between the molecular structure of DMABS and its observable properties.

Solubility Profile: A Tale of Two Moieties

The solubility of DMABS is a direct consequence of its amphiphilic nature. The nonpolar benzene ring and dimethyl groups contribute to its hydrophobic character, leading to low solubility in aqueous media.[3] Conversely, the polar sulfonamide and the tertiary amine functionalities allow for interactions with polar organic solvents.

-

Aqueous Solubility: As with many benzenesulfonamides, DMABS exhibits low water solubility.[3]

-

Organic Solubility: The compound is noted to be slightly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like Methanol.[1] This makes these solvents suitable for preparing stock solutions for biological assays or analytical standards.

-

Influence of pH: The acidity of the sulfonamide proton (N-H) and the basicity of the dimethylamino group mean that the net charge on the molecule can be manipulated by adjusting the pH of the medium. Under alkaline conditions, the sulfonamide can be deprotonated to form a more soluble salt, a common strategy for enhancing the aqueous solubility of sulfonamide drugs.[3]

Acidity and Basicity: The Role of pKa

The predicted pKa of 10.36 is associated with the proton on the sulfonamide nitrogen.[1] This value indicates that the sulfonamide is a very weak acid, and will be predominantly in its neutral, protonated form under physiological pH (7.4) and in most chromatographic conditions. This information is critical for:

-

Drug Development: Predicting the ionization state in the body, which affects absorption, distribution, metabolism, and excretion (ADME) properties.

-

Analytical Method Development: Selecting an appropriate pH for the mobile phase in reversed-phase HPLC to ensure a consistent, single ionization state, leading to sharp, reproducible peaks.

Stability and Storage

Proper storage is essential to maintain the integrity of DMABS.

-

Recommended Storage: The compound should be stored at room temperature, sealed in a dry environment to protect it from moisture and atmospheric contaminants.[1]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of DMABS requires a suite of analytical techniques. This section outlines the expected spectroscopic signatures and a robust chromatographic method.

Infrared (IR) Spectroscopy

The IR spectrum of DMABS will exhibit characteristic absorption bands corresponding to its functional groups. These are essential for structural confirmation.

-

N-H Stretch: A peak in the region of 3300-3400 cm⁻¹ corresponding to the sulfonamide N-H bond.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

-

S=O Stretches: Two strong, characteristic bands for the sulfonyl group (SO₂) will be present, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[5][6]

-

C-N Stretch: The stretching vibration of the aromatic carbon to the dimethylamino nitrogen will appear in the 1360-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and chemical environment of the hydrogen and carbon atoms.

-

¹H NMR:

-

Aromatic Protons: The protons on the benzene ring will appear as two distinct doublets in the aromatic region (~6.5-8.0 ppm), characteristic of a 1,4-disubstituted pattern.

-

Dimethyl Protons (-N(CH₃)₂): A sharp singlet integrating to six protons will be observed in the upfield region, typically around 3.0 ppm.

-

Sulfonamide Proton (-SO₂NH₂): A broad singlet, whose chemical shift can vary depending on the solvent and concentration, will correspond to the two protons on the sulfonamide nitrogen.

-

-

¹³C NMR:

-

Aromatic Carbons: Four distinct signals are expected in the aromatic region (~110-155 ppm). The carbon attached to the dimethylamino group will be the most shielded (lowest ppm), while the carbon attached to the electron-withdrawing sulfonamide group will be more deshielded (higher ppm).

-

Methyl Carbons (-N(CH₃)₂): A single signal for the two equivalent methyl carbons will appear in the aliphatic region, typically around 40 ppm.

-

Experimental Methodologies and Protocols

To ensure scientific integrity, all protocols must be robust and self-validating. The following sections provide detailed, step-by-step methodologies for key analytical workflows.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the gold-standard method for determining equilibrium solubility.

Rationale: The shake-flask method ensures that a true equilibrium between the solid solute and the solvent is reached, providing a thermodynamically accurate solubility value.

Methodology:

-

Preparation: Add an excess amount of DMABS to a known volume of purified water (or a relevant buffer) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at a high speed to pellet the excess solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the aliquot through a 0.22 µm filter (e.g., PVDF or PTFE) that has been pre-validated for low compound binding.

-

Quantification: Dilute the filtered sample with a suitable solvent (e.g., mobile phase) and analyze its concentration using a validated HPLC-UV method (as described in Protocol 4.2).

-

Calculation: Determine the solubility in mg/mL or mol/L by comparing the measured concentration against a standard calibration curve.

Protocol: HPLC Method for Purity Assessment and Quantification

This protocol provides a robust reversed-phase HPLC method suitable for purity testing and stability-indicating assays.

Rationale: Reversed-phase HPLC is the premier technique for separating small organic molecules from their impurities and degradation products. The choice of a C18 column provides excellent hydrophobic retention, while a buffered mobile phase ensures analyte ionization is controlled for optimal peak shape.

Caption: Workflow for HPLC Purity Analysis of DMABS.

Methodology:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detector: UV-Vis at 254 nm

-

Run Time: 10 minutes

Protocol: Forced Degradation and Stability Study

This protocol outlines a study to identify potential degradation products and establish a stability-indicating method.

Rationale: Forced degradation studies intentionally stress the compound to predict its long-term stability and ensure the analytical method can separate the intact drug from any degradants. This is a core requirement of regulatory guidelines.[7][8]

Caption: Workflow for a Forced Degradation Study.

Methodology:

-

Prepare Samples: Prepare solutions of DMABS at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.

-

Apply Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.

-

Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Degradation: Store both solid material and solution at 80 °C for 7 days.

-

Photostability: Expose the solid and solution to light as per ICH Q1B guidelines.

-

-

Analysis: At appropriate time points, neutralize the acidic and basic samples, then analyze all stressed samples, along with an unstressed control, using the HPLC method from Protocol 4.2, preferably with a photodiode array (PDA) detector.

-

Evaluation: Assess the results for loss of parent compound, formation of degradation products, and mass balance. The ability of the HPLC method to resolve all degradation peaks from the parent peak confirms its status as "stability-indicating."

Conclusion

This compound is a compound whose utility is deeply rooted in its distinct physicochemical properties. Its moderate polarity, predictable pKa, and defined spectroscopic profile make it a well-behaved molecule for synthetic and analytical applications. By understanding the interplay between its structure and properties—from solubility and stability to spectroscopic signatures—researchers and developers can design more effective experiments, create robust analytical methods, and accelerate the journey from laboratory research to industrial application. This guide serves as a foundational resource, promoting a scientifically rigorous approach to the characterization and application of this important chemical intermediate.

References

- 1. Cas 6162-21-6,Benzenesulfonamide, 4-(dimethylamino)- (9CI) | lookchem [lookchem.com]

- 2. This compound | 6162-21-6 | GAA16221 [biosynth.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

A Hypothesis-Driven Guide to the Mechanism of Action of 4-(Dimethylamino)benzenesulfonamide

Abstract

This technical guide addresses the mechanism of action for 4-(Dimethylamino)benzenesulfonamide. Publicly available data on the specific biological activity of this compound is limited. Therefore, this document adopts a hypothesis-driven approach grounded in established principles of medicinal chemistry and enzymology. Based on its core chemical structure—a benzenesulfonamide scaffold—the primary hypothesized mechanism of action is the inhibition of carbonic anhydrases (CAs). We herein delineate the theoretical basis for this hypothesis, the established molecular mechanism for this class of inhibitors, a comprehensive, field-proven experimental workflow to validate this hypothesis, and a discussion of potential downstream physiological consequences. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and similar molecules.

Introduction and Mechanistic Hypothesis

This compound belongs to the sulfonamide class of chemical compounds, a scaffold renowned for its diverse biological activities. The defining feature of this class is the sulfamoyl group (-SO₂NH₂). While some sulfonamides are known for their antibacterial properties, the primary, unsubstituted sulfonamide moiety is a classic zinc-binding group and the archetypal pharmacophore for inhibition of the zinc-containing metalloenzyme family, carbonic anhydrases (CAs).[1][2]

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] This reaction is fundamental to a vast array of physiological processes, including respiration, pH homeostasis, ion transport, and biosynthesis.[3][5] Humans express 15 CA isoforms, which differ in their tissue distribution and subcellular localization, making them important targets for therapeutic intervention in diseases like glaucoma, epilepsy, and cancer.[4][6]

Given the robust structure-activity relationship established for benzenesulfonamides as CA inhibitors[2], we posit the following primary hypothesis:

Primary Hypothesis: this compound acts as a direct inhibitor of carbonic anhydrase by coordinating to the catalytic Zn(II) ion in the enzyme's active site.

The remainder of this guide will be built around elucidating and validating this central hypothesis.

The Molecular Basis of Action: Carbonic Anhydrase Inhibition

The Carbonic Anhydrase Catalytic Cycle

The catalytic activity of CAs is critically dependent on a Zn(II) ion located deep within the active site, where it is coordinated by the imidazole rings of three conserved histidine residues and a water molecule.[5][7] The zinc ion's function is to lower the pKa of the bound water from ~15.7 to ~7, facilitating its deprotonation to a zinc-bound hydroxide ion under physiological conditions.[8] This potent nucleophile then attacks the carbon dioxide substrate, leading to the formation of bicarbonate, which is subsequently displaced by another water molecule, regenerating the enzyme for the next catalytic cycle.[8]

The Sulfonamide Inhibition Mechanism

Primary sulfonamides are among the most potent inhibitors of CAs, with some exhibiting inhibition constants (Ki) in the nanomolar to picomolar range.[9][10] The inhibitory mechanism is well-established through kinetic and X-ray crystallographic studies.[4][11] The sulfonamide inhibitor, in its deprotonated (anionic) form (R-SO₂NH⁻), binds directly to the active site.[4] The nitrogen atom of the sulfonamide displaces the zinc-bound water/hydroxide and forms a tetrahedral coordination complex with the Zn(II) ion.[11] This binding is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and the backbone amide of the conserved Thr199 residue, effectively locking the inhibitor in place and blocking substrate access to the catalytic center.[4]

The affinity and selectivity of a given sulfonamide for different CA isoforms are determined by interactions between the inhibitor's "tail" (the part of the molecule other than the zinc-binding group, in this case, the 4-dimethylamino-phenyl ring) and other residues lining the active site cavity.[2]

Visualizing the Hypothesized Interaction

The following diagram illustrates the proposed binding mode of this compound within the active site of a human carbonic anhydrase (hCA).

References

- 1. tandfonline.com [tandfonline.com]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aklectures.com [aklectures.com]

- 8. Implications of non-native metal substitution in carbonic anhydrase – engineered enzymes and models - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05003G [pubs.rsc.org]

- 9. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Technical Guide to 4-(Dimethylamino)benzenesulfonamide: Synthesis, Analysis, and Sourcing

This guide provides an in-depth technical overview of 4-(Dimethylamino)benzenesulfonamide, a versatile chemical intermediate. We will explore its fundamental properties, synthesis, analytical quality control, and key applications in research and drug development, alongside a list of reputable suppliers.

Core Chemical Identity and Properties

This compound is a substituted aromatic sulfonamide that serves as a valuable building block in organic synthesis. Its structural features, namely the dimethylamino group and the sulfonamide moiety, impart specific chemical reactivity and physical properties that are leveraged in various applications.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 6162-21-6 .[1][2][3][]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6162-21-6 | [1][2][3] |

| Molecular Formula | C₈H₁₂N₂O₂S | [1][2][3] |

| Molecular Weight | 200.26 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Melting Point | 209-211 °C | [1] |

| Boiling Point | 372.5 °C at 760 mmHg | [1] |

| Appearance | Solid | |

| SMILES | CN(C)C1=CC=C(C=C1)S(=O)(=O)N | [2] |

Synthesis Pathway and Rationale

The synthesis of benzenesulfonamide derivatives often involves the reaction of a sulfonyl chloride with an amine. While specific proprietary methods may vary between manufacturers, a common synthetic route for related compounds involves the reaction of 4-aminobenzanilide with dimethylaminosulfonyl chloride in the presence of pyridine.[5] A plausible general pathway for the synthesis of this compound involves the reaction of an appropriately substituted sulfonyl chloride with an amine.

The choice of a base like pyridine is critical as it serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The subsequent workup with acidification and extraction is a standard purification procedure to isolate the desired product from the reaction mixture.

Caption: Generalized synthesis workflow for this compound.

Analytical Quality Control: Ensuring Purity and Identity

To ensure the suitability of this compound for research and development, rigorous analytical testing is imperative. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of such compounds.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol is a representative method for the quality control of benzenesulfonamide derivatives.[6]

-

Instrumentation: A standard HPLC system equipped with a UV-visible or Photo-Diode Array (PDA) detector.

-

Column: A reverse-phase C8 or C18 column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm) is suitable.[6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.[6]

-

Detection Wavelength: Determined by the UV absorbance maximum of the compound, often around 265 nm for similar structures.[6]

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile) and diluted to an appropriate concentration for analysis.

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed to determine the peak area of the main component relative to any impurities. The purity is expressed as a percentage of the total peak area.

Table 2: Typical HPLC Method Parameters

| Parameter | Specification | Rationale |

| Column | YMC-Triart C8 (250x4.6 mm, 5µ) | Provides good resolution for aromatic compounds.[6] |

| Mobile Phase | Gradient of Buffer and Acetonitrile | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape.[6] |

| Injection Volume | 5 µL | A small volume prevents column overloading.[6] |

| Column Temperature | 25 °C | Maintains consistent retention times.[6] |

| Detection | 265 nm (PDA) | Wavelength at which the chromophore exhibits strong absorbance.[6] |

For unequivocal structural confirmation, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.

Applications in Research and Drug Development

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known for its role in a variety of therapeutic agents.[7] this compound, in particular, serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.

-

Anticancer Research: Many sulfonamide derivatives are investigated for their anticancer properties, often through the inhibition of carbonic anhydrase (CA) isoforms like CA IX and XII, which are overexpressed in certain tumors.[7][8][9][10] The synthesis of novel benzenesulfonamide derivatives is a common strategy in the development of new anticancer agents.[8][9][10]

-

Chemokine Receptor Inhibition: The benzenesulfonamide structure has been utilized to develop inhibitors of chemokine receptors, such as CXCR4, which play a role in cancer metastasis.[11]

-

Fluorescent Probes: The inherent fluorescence of some dimethylamino-substituted aromatic compounds makes them useful in analytical chemistry, for example, as sensors for metal cations.[2]

-

Industrial Applications: This compound and its derivatives are also used in the manufacturing of dyes, pigments, rubber, and plastics.[1]

Sourcing and Suppliers

For researchers and drug development professionals, securing a reliable supply of high-purity starting materials is crucial. The following companies are listed as suppliers of this compound.

Table 3: Selected Suppliers of this compound

| Supplier | Website | Notes |

| Biosynth | --INVALID-LINK-- | Offers the compound for research and development purposes.[2] |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | A major supplier of chemicals for research, including this compound. |

| AChemBlock | --INVALID-LINK-- | Provides a variety of chemical building blocks.[3] |

| BOC Sciences | --INVALID-LINK-- | Supplies a wide range of chemicals for pharmaceutical and biotech industries.[] |

| National Analytical Corporation | --INVALID-LINK-- | A supplier and trader based in India.[12] |

References

- 1. Cas 6162-21-6,Benzenesulfonamide, 4-(dimethylamino)- (9CI) | lookchem [lookchem.com]

- 2. This compound | 6162-21-6 | GAA16221 [biosynth.com]

- 3. This compound 95% | CAS: 6162-21-6 | AChemBlock [achemblock.com]

- 5. prepchem.com [prepchem.com]

- 6. tis.wu.ac.th [tis.wu.ac.th]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-(Dimethylamino) benzenesulfonamide Supplier in Mumbai, 4-(Dimethylamino) benzenesulfonamide Trader, Maharashtra [chemicalmanufacturers.in]

Spectroscopic Elucidation of 4-(Dimethylamino)benzenesulfonamide: A Comprehensive Analytical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)benzenesulfonamide is a para-substituted aromatic compound featuring both a strong electron-donating group (dimethylamino) and a strong electron-withdrawing group (sulfonamide). This unique electronic structure makes it a valuable building block and chemical intermediate in the synthesis of various pharmaceutical agents and dyes. The structural integrity and purity of such compounds are paramount in research and development, particularly in the pharmaceutical industry where molecular identity directly impacts biological activity and safety.[1]

This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. As a self-validating system, the convergence of these distinct analytical techniques provides unambiguous confirmation of the molecular structure. This document is designed to move beyond a simple data repository, offering field-proven insights into the causality behind spectral features and the logic informing experimental design.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a clear understanding of the target molecule's structure. The key to interpreting the spectra of this compound lies in recognizing the interplay between its electron-donating and withdrawing substituents.

References

A Guide to the Crystallographic Analysis of 4-(Dimethylamino)benzenesulfonamide: Structure, Protocol, and Application

This technical guide provides a comprehensive overview of the crystallographic analysis of 4-(Dimethylamino)benzenesulfonamide. While a definitive, publicly archived crystal structure for this specific molecule is not available at the time of this writing, this document serves as an expert guide to its structural determination and interpretation. We will delve into the predicted molecular geometry, a detailed, field-proven protocol for single-crystal X-ray diffraction, and an analysis of a closely related structure to illustrate the principles of molecular packing and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals who leverage structural chemistry to inform their work.

Introduction: The Significance of Structural Elucidation

This compound, with the chemical formula C₈H₁₂N₂O₂S, belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for a wide spectrum of biological activities.[1] The molecule itself is noted for its properties as a fluorescent dye, useful in analytical chemistry for detecting metal cations like copper and zinc.[2]

The determination of a molecule's three-dimensional crystal structure is paramount. It moves beyond a simple 2D chemical diagram to provide precise, atomic-resolution data on bond lengths, bond angles, and conformational arrangements. For drug development professionals, this information is critical for understanding structure-activity relationships (SAR), designing potent and selective inhibitors, and predicting physicochemical properties that influence bioavailability and formulation. The crystal structure reveals the intricate network of non-covalent interactions—such as hydrogen bonds and π-π stacking—that govern how molecules recognize each other and pack in the solid state, offering invaluable insights for rational drug design.

Molecular Structure and Predicted Geometry

This compound consists of a central benzene ring substituted with a sulfonamide group (-SO₂NH₂) and a dimethylamino group (-N(CH₃)₂) at the para position (positions 1 and 4, respectively).

Based on fundamental principles of chemistry and analysis of analogous structures, we can predict the following key features:

-

Sulfonamide Group: The geometry around the sulfur atom is expected to be tetrahedral.

-

Aromatic Ring: The benzene ring will be largely planar.

-

Dimethylamino Group: The nitrogen atom will likely exhibit trigonal pyramidal geometry, though it may be slightly flattened due to resonance with the benzene ring.

The overall conformation will be determined by the torsion angles between the benzene ring and the two functional groups.

Caption: Molecular structure of this compound.

Experimental Determination: A Protocol for Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of a small molecule like this compound is single-crystal X-ray diffraction.[3][4] This technique relies on the principle that X-rays are diffracted by the electron clouds of atoms arranged in a regular, repeating lattice. The resulting diffraction pattern contains the information needed to reconstruct a 3D model of the atomic arrangement.[5]

Below is a standardized, field-proven protocol. The causality behind each step is explained to provide a deeper understanding of the process.

Step-by-Step Experimental Protocol

-

Synthesis and Crystallization:

-

Rationale: The first and often most challenging step is to obtain a high-quality single crystal.[2] The crystal must be of sufficient size (typically >20 µm, ideally ~100-200 µm in all dimensions) and free from significant defects like twinning or cracks.[3][5]

-

Protocol:

-

Synthesize this compound using established methods, for example, by reacting 4-(dimethylamino)benzenesulfonyl chloride with ammonia.

-

Purify the compound thoroughly (e.g., by recrystallization or column chromatography) to remove impurities that can hinder crystal growth.

-

Screen for crystallization conditions. A common and effective method is slow evaporation. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with chloroform or water) to near saturation.

-

Loosely cover the container and allow the solvent to evaporate slowly over several hours to days at a constant temperature. High-quality crystals form when the process is slow and undisturbed.

-

-

-

Crystal Selection and Mounting:

-

Rationale: A single, well-defined crystal must be isolated for analysis. The mounting process must be gentle to avoid damaging the delicate crystal.

-

Protocol:

-

Place the crystals under a stereomicroscope in a droplet of paratone or mineral oil to prevent dehydration.

-

Select a crystal with sharp edges, smooth faces, and no visible imperfections.

-

Using a micromanipulator, carefully attach the chosen crystal to the tip of a cryo-loop or a glass fiber.

-

-

-

Data Collection:

-

Rationale: The crystal is exposed to a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector. Data is typically collected at a low temperature (~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

-

Protocol:

-

Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.

-

Flash-cool the crystal in a stream of cold nitrogen gas (e.g., 100 K or 173 K).[6]

-

Center the crystal in the X-ray beam (typically Mo Kα radiation, λ = 0.71073 Å, or Cu Kα radiation, λ = 1.5418 Å).[3]

-

Perform an initial set of scans to determine the unit cell parameters and crystal system.

-

Execute a full data collection strategy, which involves rotating the crystal through a series of angles and recording the diffraction pattern at each step until a complete and redundant dataset is obtained.

-

-

-

Data Reduction and Structure Solution:

-

Rationale: The raw diffraction images are processed to extract the intensities and positions of each reflection. These intensities are then used to solve the "phase problem" and generate an initial electron density map.

-

Protocol:

-

Integrate the raw data frames to determine the intensity of each reflection.

-

Apply corrections for experimental factors like absorption.

-

Solve the crystal structure using direct methods, which is the standard approach for small molecules with fewer than 1000 non-hydrogen atoms.[5] This yields an initial model of the molecular structure.

-

-

-

Structure Refinement:

-

Rationale: The initial model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Protocol:

-

Perform least-squares refinement to optimize the atomic coordinates, occupancies, and displacement parameters.

-

Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions.

-

The final model is validated using metrics such as the R1 factor, which indicates the agreement between the model and the data. A low R1 value (typically < 0.05) signifies a well-refined structure.

-

-

Caption: Experimental workflow for single-crystal X-ray diffraction.

Case Study: Crystal Structure of a Related Schiff Base

To illustrate the type of results obtained from a successful crystallographic analysis, we present data for 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide , a Schiff base compound derived from a precursor related to our topic molecule. This structure provides a valuable proxy for understanding the intermolecular forces that could be present in the crystal lattice of this compound.

The crystal structure of this analog reveals a non-planar molecule where the two benzene rings are oriented at a dihedral angle of 69.88°. The crystal packing is dominated by a network of hydrogen bonds. Pairs of molecules form inversion dimers through N—H···N hydrogen bonds, creating distinct ring motifs. These dimers are further linked into sheets by N—H···O hydrogen bonds involving the sulfonamide group. Additionally, weak π-π interactions between adjacent benzenesulfonamide rings contribute to the stability of the crystal structure.

Crystallographic Data Summary

| Parameter | Value for 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide |

| Chemical Formula | C₁₅H₁₇N₃O₂S |

| Formula Weight | 303.38 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.8982 (5) |

| b (Å) | 9.0273 (3) |

| c (Å) | 9.8405 (3) |

| β (°) | 101.552 (3) |

| Volume (ų) | 1470.71 (8) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R1 [I > 2σ(I)] | 0.040 |

This data is for the related Schiff base and serves as an illustrative example.

Analysis of the crystal structure of this compound would similarly focus on identifying hydrogen bond donors (the -NH₂ of the sulfonamide) and acceptors (the oxygen atoms of the sulfonamide and the nitrogen of the dimethylamino group), as well as potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding polymorphism and solid-state stability.

Applications in Medicinal Chemistry

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in antibacterial, anticancer, and anti-inflammatory agents. Its biological activity often stems from its ability to mimic the transition state of enzymatic reactions or to bind effectively to active sites, frequently through hydrogen bonding involving the -SO₂NH₂ group.

A precise crystal structure of this compound would provide an empirical foundation for:

-

Structure-Based Drug Design: The exact conformation and electronic properties of the molecule can be used in computational models to predict binding affinities to biological targets.

-

Pharmacophore Modeling: The 3D arrangement of hydrogen bond donors, acceptors, and aromatic features can be used to design new molecules with improved activity.

-

Fragment-Based Screening: As a small, functionalized molecule, it can serve as a starting point or fragment in the development of more complex drug candidates. The dimethylamino group, in particular, can be modified to tune solubility and target interactions.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, this guide has outlined the critical importance of such a determination and provided a comprehensive, expert-driven framework for achieving it. By following a rigorous experimental protocol for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the high-resolution structural data necessary to unlock a deeper understanding of this molecule's properties. The analysis of this data, guided by principles illustrated through related structures, provides invaluable insights that directly support advancements in medicinal chemistry and materials science.

References

- 1. This compound | 6162-21-6 | GAA16221 [biosynth.com]

- 2. 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide | C10H17N3O2S | CID 203438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzenesulfonic acid, 4-(2-(4-(dimethylamino)phenyl)diazenyl)- | C14H15N3O3S | CID 11037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-((4-(dimethylamino)benzylidene)amino)benzenesulfonamide (C15H17N3O2S) [pubchemlite.lcsb.uni.lu]

- 5. par.nsf.gov [par.nsf.gov]

- 6. 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-(Dimethylamino)benzenesulfonamide: A Technical Guide to Target Identification and Validation

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential therapeutic targets of 4-(Dimethylamino)benzenesulfonamide. Drawing upon the well-established activity of the sulfonamide functional group, this document outlines a strategic and experimentally robust approach to target identification and validation. The primary focus is on the highly probable interaction with carbonic anhydrases (CAs), followed by a broader exploration of methodologies to uncover novel protein targets. This guide emphasizes the principles of scientific integrity, providing detailed, self-validating experimental protocols and the rationale behind their application, to empower researchers in their quest for novel therapeutic interventions.

Introduction: The Sulfonamide Scaffold as a Privileged Structure

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its ability to interact with a variety of biological targets. Molecules containing the sulfonamide group (R-SO₂NH₂) are most famously recognized as potent inhibitors of the zinc-containing metalloenzymes, the carbonic anhydrases (CAs)[1]. The primary sulfonamide group coordinates directly with the zinc ion in the enzyme's active site, disrupting the catalytic hydration of carbon dioxide to bicarbonate and a proton[2]. This inhibitory action has led to the development of drugs for a range of conditions including glaucoma, epilepsy, and certain types of cancer[3][4].

This compound, the subject of this guide, possesses this key functional group. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural similarity to known bioactive compounds strongly suggests a high probability of biological activity. This guide, therefore, serves as a roadmap for the systematic investigation of its therapeutic potential, beginning with the most likely target class.

Our approach is twofold:

-

Primary Target Validation: A deep dive into confirming and characterizing the interaction of this compound with various isoforms of carbonic anhydrase.

-

Broad Target Discovery: Employment of unbiased, affinity-based, and computational methods to identify other potential protein targets, thereby broadening the therapeutic landscape of this compound.

This document is structured to provide not just protocols, but the strategic thinking behind a comprehensive target validation campaign.

Primary Target Validation: Interrogation of Carbonic Anhydrase Inhibition

The initial and most logical therapeutic hypothesis for this compound is its function as a carbonic anhydrase inhibitor. There are 15 known human CA isoforms, some of which are cytosolic (e.g., CA I and II), while others are transmembrane and associated with tumors (e.g., CA IX and XII)[5]. Differentiating the inhibitory activity against these isoforms is crucial for predicting therapeutic applications and potential side effects.

In Vitro Enzymatic Assays: Quantifying Inhibition

The first step is to determine if this compound directly inhibits CA activity and to quantify its potency. The most common method relies on the esterase activity of CAs, using a chromogenic substrate like p-nitrophenyl acetate (p-NPA)[3].

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against various CA isoforms.

Materials and Reagents:

-

Purified human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII)

-

This compound

-

Acetazolamide (a known pan-CA inhibitor, as a positive control)[1]

-

p-Nitrophenyl acetate (p-NPA)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Dimethyl sulfoxide (DMSO)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of kinetic measurements at 405 nm

Procedure:

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Create a serial dilution of the test compound in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

-

Prepare a working solution of the CA enzyme in cold assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

Prepare a fresh 3 mM solution of p-NPA in acetonitrile or DMSO[3].

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.

-

Positive Control Wells: 158 µL Assay Buffer + 2 µL of acetazolamide dilutions + 20 µL CA Working Solution.

-

Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

-

Blank (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme[6].

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes[3].

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value[7].

-

Causality and Self-Validation:

-

Why pre-incubate? This step allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.

-

Why a positive control? Acetazolamide is a well-characterized CA inhibitor. Its inclusion validates that the assay is performing correctly and provides a benchmark for the potency of the test compound.

-

Why a vehicle control? DMSO is used to dissolve the test compound. This control accounts for any potential effects of the solvent on enzyme activity.

-

Why a blank? This corrects for any non-enzymatic hydrolysis of the substrate.

Determining the Mechanism of Inhibition and Binding Affinity (Kᵢ)

Once the IC₅₀ is established, it is crucial to understand how the compound inhibits the enzyme. This is achieved by determining the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) in the presence and absence of the inhibitor.

Experimental Workflow:

-

Perform the colorimetric assay as described above, but with varying concentrations of both the substrate (p-NPA) and the inhibitor (this compound).

-

Keep the inhibitor concentration constant for each series of substrate dilutions.

-

Plot the initial reaction rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ for each inhibitor concentration.

-

Analyze the changes in Kₘ and Vₘₐₓ using a Lineweaver-Burk plot to elucidate the mechanism of inhibition (competitive, non-competitive, or uncompetitive).

-

Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Kₘ of the enzyme[8]. Kᵢ is a true measure of the binding affinity and is independent of assay conditions[8].

Quantitative Data Summary:

| Parameter | Description | How to Determine |

| IC₅₀ | Concentration of inhibitor that reduces enzyme activity by 50%. | Dose-response curve from the initial inhibition assay. |

| Kₘ | Substrate concentration at which the reaction rate is half of Vₘₐₓ. | Michaelis-Menten kinetics experiments. |

| Vₘₐₓ | The maximum rate of reaction when the enzyme is saturated with substrate. | Michaelis-Menten kinetics experiments. |

| Kᵢ | The inhibition constant, reflecting the binding affinity of the inhibitor. | Calculated from the IC₅₀ using the Cheng-Prusoff equation. |

Cell-Based Assays: Assessing Activity in a Biological Context

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are necessary to evaluate the compound's activity in a more physiologically relevant environment. These assays can provide insights into cell permeability, target engagement within the cell, and downstream functional effects. For CA IX, a tumor-associated isoform, an assay using a cancer cell line under hypoxic conditions is particularly relevant[5].

This assay measures the ability of this compound to inhibit the acidification of the extracellular environment by cancer cells overexpressing CA IX under hypoxic conditions.

Materials and Reagents:

-

HT-29 or other suitable cancer cell line known to express CA IX under hypoxia.

-

Cell culture medium and supplements.

-

Hypoxia chamber or incubator (1% O₂).

-

pH-sensitive fluorescent probe (e.g., BCECF-AM).

-

This compound.

-

A known CA IX inhibitor (e.g., a specific sulfocoumarin) as a positive control.

Procedure:

-

Culture the cancer cells in 96-well plates.

-

Induce CA IX expression by placing the cells in a hypoxic environment for 24-48 hours.

-

Treat the cells with various concentrations of this compound and the positive control.

-

Load the cells with a pH-sensitive fluorescent probe.

-

Measure the change in extracellular pH over time using a fluorescence plate reader.

-

Analyze the data to determine the effect of the compound on the rate of extracellular acidification.

Causality and Self-Validation:

-

Why hypoxia? Many solid tumors have hypoxic microenvironments, which upregulate CA IX expression. This condition mimics the intended therapeutic setting.

-

Why a pH-sensitive probe? This provides a direct readout of the functional consequence of CA IX inhibition, which is a reduction in the extrusion of protons from the cell.

-

Why a specific CA IX inhibitor as a control? This helps to confirm that the observed effect is due to the inhibition of CA IX and not some other off-target effect.

Broad Target Discovery: Unveiling Novel Interactions

While carbonic anhydrase is a strong primary candidate, it is prudent to explore other potential targets of this compound. This is crucial for understanding its full therapeutic potential and identifying any potential off-target liabilities.

Affinity-Based Proteomics: Fishing for Binding Partners

Affinity-based methods utilize the binding properties of the small molecule to isolate its protein targets from a complex biological sample, such as a cell lysate.

DARTS is a powerful technique that identifies protein targets based on the principle that the binding of a small molecule can stabilize a protein and make it less susceptible to proteolysis[2][9].

Experimental Workflow for DARTS:

Caption: The DARTS workflow for identifying protein targets.

Interpretation: Proteins that are stabilized by binding to this compound will be protected from proteolytic digestion and will appear as more intense bands on the SDS-PAGE gel compared to the vehicle control. These bands can then be excised and identified by mass spectrometry.

In Silico Approaches: Computational Target Prediction

Computational methods, such as molecular docking, can be used to predict the binding of this compound to a library of known protein structures. This can help to prioritize potential targets for experimental validation.

Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor) to predict the preferred binding mode and affinity[10].

Caption: A generalized workflow for molecular docking.

Causality and Rationale:

-

This approach leverages existing structural biology data to rapidly screen a vast number of potential targets.

-

The predicted binding energy provides a quantitative measure to rank and prioritize candidates for further experimental investigation.

-

Visualizing the predicted binding pose can offer insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, guiding future medicinal chemistry efforts.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to elucidating the therapeutic targets of this compound. The strong chemical precedent for sulfonamides as carbonic anhydrase inhibitors makes this the logical starting point for investigation. The detailed protocols for in vitro and cell-based assays will enable a thorough characterization of this interaction.

Furthermore, the inclusion of unbiased target discovery methods like DARTS and in silico screening provides a pathway to uncover novel mechanisms of action. A comprehensive understanding of the target profile of this compound is the critical first step in its journey from a chemical entity to a potential therapeutic agent. The successful execution of the workflows outlined herein will provide the foundational data necessary to drive informed decisions in any drug development program.

References

- 1. assaygenie.com [assaygenie.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methods for the elucidation of protein-small molecule interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 9. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Dimethylamino)benzenesulfonamide as a Carbonic Anhydrase Inhibitor

Introduction: The Enduring Significance of the Sulfonamide Scaffold in Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety represents a cornerstone in the design and development of carbonic anhydrase (CA) inhibitors. Since the discovery of their antibacterial properties, the versatility of this chemical scaffold has been extensively explored, leading to a wide array of therapeutic agents.[1] Primary sulfonamides are particularly renowned for their potent inhibition of carbonic anhydrases, a superfamily of zinc-containing metalloenzymes.[2] These enzymes are critical regulators of physiological pH and are involved in numerous biological processes, making them attractive targets for drug discovery.[3][4]

This technical guide focuses on 4-(Dimethylamino)benzenesulfonamide, a representative member of the benzenesulfonamide class of CA inhibitors. We will delve into its chemical characteristics, mechanism of action, and the structure-activity relationships that govern its interaction with various carbonic anhydrase isoforms. Furthermore, this guide will provide detailed experimental protocols for the synthesis and evaluation of such inhibitors, offering researchers and drug development professionals a comprehensive resource for their work in this field.

Chemical Properties and Synthesis of this compound

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 6162-21-6[5]

-

Molecular Formula: C₈H₁₂N₂O₂S[5]

-

Molecular Weight: 200.26 g/mol [5]

-

SMILES: CN(C)c1ccc(cc1)S(=O)(=O)N[5]

This compound is a crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and DMSO. The presence of the dimethylamino group at the para-position of the benzene ring significantly influences its electronic properties and, consequently, its binding affinity to the carbonic anhydrase active site.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available precursor like N,N-dimethylaniline. The following is a representative synthetic protocol:

Experimental Protocol: Synthesis of this compound

Materials:

-

N,N-Dimethylaniline

-

Chlorosulfonic acid

-

Ammonium hydroxide solution (28-30%)

-

Dichloromethane

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Chlorosulfonation of N,N-Dimethylaniline:

-

In a fume hood, cool a flask containing N,N-dimethylaniline in an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the cooled N,N-dimethylaniline with constant stirring. The reaction is highly exothermic and releases HCl gas, so extreme caution is necessary.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete reaction.

-

-

Formation of the Sulfonamide:

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Slowly add ammonium hydroxide solution to the mixture with stirring until the solution is basic. This will convert the intermediate sulfonyl chloride to the desired sulfonamide.

-

The crude this compound will precipitate out of the solution.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified crystals under vacuum.

-

Characterization:

-

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: Inhibition of Carbonic Anhydrase

The inhibitory activity of this compound, like other primary benzenesulfonamides, is centered on the interaction of the sulfonamide group with the zinc ion in the active site of carbonic anhydrase.[2]

The Catalytic Mechanism of Carbonic Anhydrase:

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The catalytic cycle involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking the carbon dioxide molecule.

Inhibition by this compound:

The deprotonated sulfonamide group (SO₂NH⁻) of this compound coordinates directly to the Zn²⁺ ion in the active site, displacing the catalytically essential zinc-bound water/hydroxide molecule.[6] This coordination is stabilized by a network of hydrogen bonds. Specifically, one of the sulfonamide oxygen atoms typically forms a hydrogen bond with the backbone NH of the highly conserved Thr199 residue, while the sulfonamide nitrogen forms a hydrogen bond with the hydroxyl group of Thr199.[6][7]

The aromatic ring of the inhibitor engages in van der Waals interactions with hydrophobic residues lining the active site cavity, such as Val121, Phe131, Leu198, and Pro202.[6][7] The 4-dimethylamino substituent extends towards a more solvent-exposed region of the active site and can influence isoform selectivity through interactions with residues at the rim of the active site.

Structural Insights into Inhibitor Binding

In this structure, the sulfonamide group coordinates to the active site zinc ion. The aromatic ring is positioned in a hydrophobic pocket, and the dimethylamino group makes van der Waals contacts with Phe131.[3] The overall binding orientation is consistent with that observed for other benzenesulfonamide inhibitors.[6][7]

Caption: Binding of this compound to the CA active site.

Structure-Activity Relationship (SAR) and Isoform Selectivity

The potency and isoform selectivity of benzenesulfonamide inhibitors are significantly influenced by the nature and position of substituents on the benzene ring.[2] The "tail approach" in drug design focuses on modifying these substituents to achieve desired inhibitory profiles.[4]

Experimental Evaluation of Carbonic Anhydrase Inhibition

The inhibitory potency of compounds like this compound is typically determined using a stopped-flow spectrophotometric assay that measures the kinetics of CO₂ hydration. The binding affinity and thermodynamics can be further characterized using isothermal titration calorimetry (ITC).

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This assay monitors the pH change resulting from the CA-catalyzed hydration of CO₂, using a pH indicator.

Materials:

-

Purified carbonic anhydrase isoform (e.g., hCA II)

-

Buffer (e.g., HEPES or Tris)

-

pH indicator (e.g., phenol red)

-

CO₂-saturated water

-

Inhibitor stock solution (e.g., this compound in DMSO)

-

Stopped-flow spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a solution containing the CA enzyme and the pH indicator in the appropriate buffer.

-

Prepare a series of dilutions of the inhibitor stock solution.

-

Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

-

-

Stopped-Flow Measurement:

-

Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C).

-

Rapidly mix the enzyme/indicator solution with the CO₂-saturated water in the stopped-flow apparatus.

-

Monitor the change in absorbance of the pH indicator at its λmax over time. The initial rate of the reaction is proportional to the enzyme activity.

-

-

Data Analysis:

-

Determine the initial reaction rates at various inhibitor concentrations.

-

Plot the initial rate as a function of inhibitor concentration to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Caption: Workflow for Stopped-Flow Carbonic Anhydrase Inhibition Assay.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an inhibitor to the enzyme, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

-

Purified carbonic anhydrase isoform

-

Buffer

-

Inhibitor solution

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze the protein extensively against the chosen buffer.

-

Dissolve the inhibitor in the same buffer.

-

-

ITC Measurement:

-

Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

-

Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat of binding for each injection.

-

Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).

-

Therapeutic Applications and Future Perspectives

Carbonic anhydrase inhibitors are used in the treatment of various conditions, including glaucoma, epilepsy, and altitude sickness, and as diuretics.[2] More recently, the role of specific CA isoforms in cancer has led to the development of isoform-selective inhibitors as potential anti-cancer agents.[8][9] While this compound itself is primarily a research compound, it serves as a valuable tool and a building block for the design of more potent and selective CA inhibitors. The exploration of different substituents on the benzenesulfonamide scaffold continues to be a fruitful area of research for the development of novel therapeutics targeting carbonic anhydrases.

Conclusion

This compound is a classic example of a benzenesulfonamide-based carbonic anhydrase inhibitor. Its straightforward synthesis, well-understood mechanism of action, and the extensive body of research on related compounds make it an excellent model for studying the principles of CA inhibition. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate this and other CA inhibitors, contributing to the ongoing efforts to develop new and improved therapeutic agents targeting this important class of enzymes.

References

- 1. researchgate.net [researchgate.net]